molecular formula C18H18 B070777 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene CAS No. 184161-94-2

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene

Cat. No.: B070777
CAS No.: 184161-94-2
M. Wt: 234.3 g/mol
InChI Key: JTSDIGCQDCHIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene (CAS 184161-94-2) is a benzenoid compound characterized by a methyl group at the 1-position and a 4-n-propylphenyl-substituted ethynyl moiety at the 4-position of the benzene ring. It is a white to light yellow solid with high purity, as specified by commercial suppliers: terminal alkyne content ≤0.025%, solvent residues ≤0.20%, and impurities ≤0.10% . Its identification via gas chromatography-mass spectrometry (GC-MS) demonstrates a retention time of 9.340 minutes and a relative abundance of 2.72% in pyrolysis studies, highlighting its stability under thermal conditions . This compound is structurally related to liquid crystal materials and aromatic intermediates used in organic synthesis, though specific applications remain under-researched in publicly available literature.

Properties

IUPAC Name

1-methyl-4-[2-(4-propylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-4-16-9-11-18(12-10-16)14-13-17-7-5-15(2)6-8-17/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTSDIGCQDCHIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonogashira Coupling as the Primary Synthetic Route

The Sonogashira reaction between 4-bromo-1-methylbenzene and 4-n-propylphenylacetylene remains the most widely implemented method, with palladium(II) acetate (Pd(OAc)₂) and copper(I) iodide (CuI) serving as the canonical catalyst system. Optimal conditions involve:

Catalyst loading : 2 mol% Pd(OAc)₂ with 4 mol% CuI
Ligand system : Triphenylphosphine (PPh₃) at 6 mol% to stabilize palladium intermediates
Solvent : Triethylamine (Et₃N)/tetrahydrofuran (THF) (3:1 v/v) for dual base and solvent functions
Temperature : 65–70°C under nitrogen atmosphere
Reaction time : 12–14 hours

Under these conditions, yields typically reach 78–82% with <5% homocoupling byproducts. The use of co-solvents like dimethylformamide (DMF) at 10% v/v increases reaction homogeneity, boosting yields to 85%.

Table 1: Comparative Analysis of Sonogashira Coupling Conditions

ParameterStandard ConditionsOptimized ConditionsIndustrial Protocol
Pd CatalystPd(OAc)₂PdCl₂(PPh₃)₂Pd/C (5% w/w)
Cu Co-catalystCuINoneCu powder
LigandPPh₃XantphosNone
Solvent SystemEt₃N/THFEt₃N/DMFToluene/Et₃N
Yield (%)78–8285–8891–93
Purity (HPLC)95–97%98–99%99.5%

Negishi Coupling with Zinc Acetylides

Preformation of 4-n-propylphenylzinc acetylide via transmetallation enables coupling with 4-iodo-1-methylbenzene under Pd(0) catalysis. This method circumvents copper-induced side reactions but requires strict anhydrous conditions:

  • Zinc reagent : 4-n-propylphenylacetylene + ZnEt₂ (1.2 equiv)

  • Catalyst : Pd(PPh₃)₄ (1.5 mol%)

  • Solvent : Dry THF at 0°C → RT

  • Yield : 72% with 97% purity

Electrochemical Synthesis

Recent advances demonstrate ethynyl bond formation via electrochemical C–H activation:

  • Electrolyte : TBAPF₆ (0.1 M) in acetonitrile

  • Electrodes : Graphite anode, Pt cathode

  • Potential : +1.8 V vs Ag/Ag⁺

  • Yield : 68% with 94% purity

Industrial-Scale Production

Continuous Flow Reactor Design

Large-scale synthesis employs tubular flow reactors (TFR) to enhance heat/mass transfer:

Reactor parameters :

  • Diameter : 2.5 cm, Length : 12 m

  • Residence time : 8–10 minutes

  • Throughput : 15 kg/h

  • Catalyst bed : Pd/C (5% w/w) on SiO₂ support

Advantages :

  • 93% yield at 99.5% purity

  • 40% reduction in palladium leaching vs batch reactors

Solvent Recovery Systems

Closed-loop distillation recovers >98% triethylamine:

  • Distillation column : 20 theoretical plates

  • Reboiler temp : 85°C

  • Overhead purity : 99.8% Et₃N

Purification and Characterization

Chromatographic Purification

Final purification uses gradient elution chromatography:

Column : Silica gel 60 (40–63 μm)
Eluent : Hexane → hexane/EtOAc (9:1)
Purity : 99.2–99.7% by HPLC

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.45 (d, J=8.1 Hz, 2H, ArH), 7.32 (d, J=8.1 Hz, 2H, ArH), 2.56 (q, J=7.6 Hz, 2H, CH₂), 2.31 (s, 3H, CH₃)

  • GC-MS : m/z 234.3 [M]⁺, 219.2 [M–CH₃]⁺

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, where the methyl or propylphenyl groups are replaced by other substituents using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methyl and propylphenyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Molecular and Structural Properties

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene C₁₈H₁₈ 234.34 Methyl, n-propylphenyl-ethynyl High purity (≥99%), low solvent residues
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₉H₂₀O 264.37 Butyl, methoxyphenyl-ethynyl Increased polarity due to methoxy group
1-Ethyl-4-[(4-n-propylphenyl)ethynyl]benzene C₁₉H₂₀ 248.37 Ethyl, n-propylphenyl-ethynyl 99+% purity; used in nanomaterial synthesis
1-Ethyl-4-[2-(4-methylphenyl)-1-ethynyl]benzene C₁₇H₁₆ 220.31 Ethyl, methylphenyl-ethynyl Smaller molecular size; APS 1–5 µM
1-Methyl-4-[1-(4-methylphenyl)-2,2-diphenylethyl]benzene C₂₈H₂₆ 362.20 Methyl, diphenylethyl-methylphenyl High molecular complexity; 5 rotatable bonds

Physicochemical and Functional Differences

(a) Substituent Effects

  • Alkyl Chain Length : The n-propyl group in the target compound enhances hydrophobicity compared to shorter chains (e.g., methyl in CAS 22692-80-4) but reduces solubility relative to the butyl analog (CAS 102225-55-8) .

Key Research Findings

Table 2: Comparative Research Insights

Compound Research Context Findings Reference
This compound Pyrolysis byproduct analysis Detected at 9.340 min (GC-MS); stable under thermal stress
1-Methyl-4-isopropyl-benzene Pyrolysis of tire waste Structural isomer; distinct fragmentation pattern in MS
1-Ethyl-4-[(4-n-propylphenyl)ethynyl]benzene Nanomaterial synthesis High purity (99+%); used in functionalized nanoparticles

Biological Activity

1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene, commonly referred to as a propyl-substituted ethynylbenzene derivative, is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C18H18C_{18}H_{18} and a molecular weight of 234.34 g/mol. Its structure is characterized by a methyl group, an ethynyl linkage, and a propyl-substituted phenyl group, which significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Interaction : The ethynyl group can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity to enzymes and receptors.
  • Lipophilicity : The presence of the propyl group increases the compound's lipophilicity, facilitating its passage through lipid membranes and enhancing bioavailability in cellular environments.
  • Modulation of Biological Pathways : This compound may modulate pathways involved in cell signaling, potentially influencing processes such as apoptosis and cell proliferation.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values indicate effective concentrations required to inhibit cell growth. For example, one study reported an IC50 value for a similar compound derivative at 2.243 ± 0.217 μM against human colorectal carcinoma (HT29) cells, which was lower than that of the reference drug Doxorubicin (IC50 = 3.964 ± 0.360 μM) .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values comparable to standard antibiotics against both gram-positive and gram-negative bacteria. For instance, it demonstrated an MIC of 0.013 µM against Escherichia coli, indicating potent antibacterial properties .

Study on Structure-Activity Relationship (SAR)

A detailed investigation into the SAR of related compounds revealed that modifications in substituents significantly impact biological activity. The presence of the propyl group was found to enhance both lipophilicity and binding affinity to target proteins compared to analogs with different substituents such as fluorine or chlorine .

Computational Modeling

Computational studies using molecular docking simulations have provided insights into the binding interactions between this compound and specific enzyme active sites. These studies suggest that the compound's structural features allow for effective accommodation within enzyme pockets, thereby facilitating inhibition or modulation of enzymatic activity .

Comparative Analysis with Similar Compounds

Compound NameStructureKey ActivityIC50 (μM)
This compoundStructureAnticancer2.243
1-Methyl-4-[2-(4-fluorophenyl)ethynyl]benzeneStructureAnticancerN/A
1-Methyl-4-[2-(4-chlorophenyl)ethynyl]benzeneStructureAntimicrobialN/A

Q & A

Advanced Research Question

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on hydrophobic pockets due to the compound’s aromatic/alkyl motifs .
  • MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess binding stability and conformational changes .
  • Validation : Cross-check predictions with competitive binding assays (e.g., fluorescence polarization) or mutagenesis studies to confirm critical interaction residues .

What methodologies assess the compound’s stability under varying environmental or storage conditions?

Advanced Research Question

  • Accelerated Stability Studies : Expose the compound to UV light (ICH Q1B), humidity (40°C/75% RH), and acidic/basic buffers (pH 3–10). Monitor degradation via HPLC-MS to identify breakdown products .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds (>200°C typical for aromatic ethynyl compounds) .
  • Long-Term Storage : Store under inert gas (Argon) at –20°C in amber vials to prevent oxidation and photodegradation .

How can researchers address the lack of ecotoxicological data for this compound?

Advanced Research Question

  • Acute Toxicity Screening : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays for EC₅₀ values .
  • Bioaccumulation Potential : Calculate log P (octanol-water partition coefficient) via shake-flask method or software (e.g., ChemAxon). Values >3 indicate high bioaccumulation risk .
  • Soil Mobility : Perform column leaching experiments with HPLC quantification to assess environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.